Quinosol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

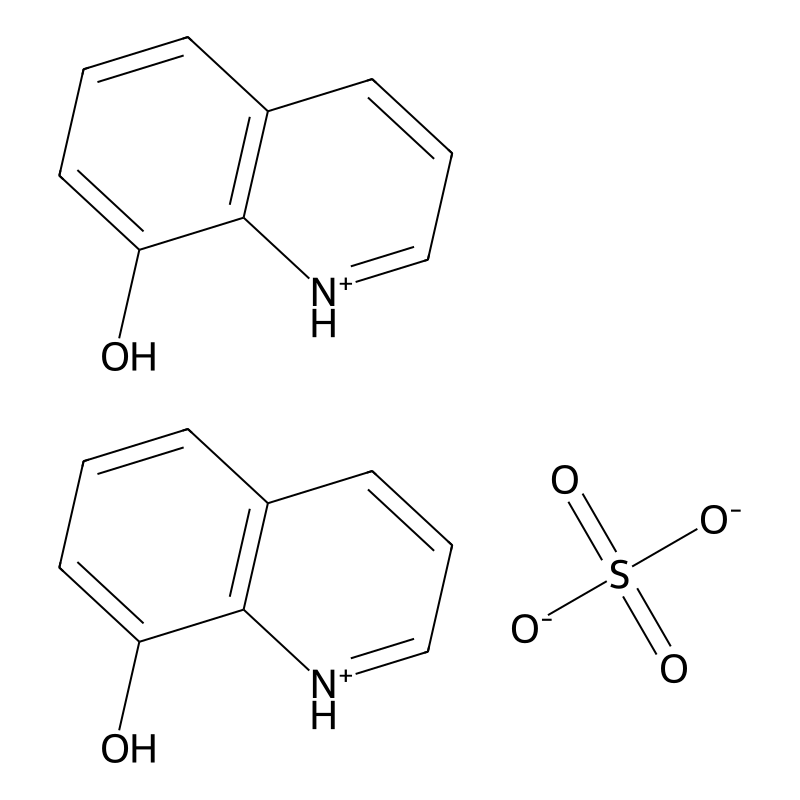

Quinosol, also known as 8-hydroxyquinoline sulfate, is a pale yellow to yellow crystalline powder with a slight saffron odor. Its chemical formula is , and it has a molecular weight of approximately 388.4 g/mol. Quinosol is soluble in water and exhibits properties typical of acidic salts derived from amines and phenols, which include the ability to neutralize bases and exhibit moderate acidity in solution .

Quinosol is primarily recognized for its antiseptic and disinfectant properties, making it valuable in various applications, particularly in agriculture and pharmaceuticals. It has been utilized as a soil sterilant and a treatment for fungal infections in plants, such as grey mould caused by Botrytis cinerea .

The compound does not typically act as an oxidizing or reducing agent but can catalyze certain organic reactions due to its phenolic structure. Upon heating or under specific conditions, it may decompose into simpler compounds or react with other organic materials .

Quinosol exhibits significant biological activity, particularly as an antiseptic and antifungal agent. It has been shown to be effective against various pathogens, including fungi and bacteria. In agricultural settings, it helps control fungal diseases in crops by inhibiting spore germination and mycelial growth .

Toxicological studies indicate that Quinosol can cause skin irritation and respiratory issues upon exposure. It is classified as harmful if ingested or inhaled, with symptoms including malaise and anorexia noted in some studies . Its use in humans has raised concerns regarding allergic reactions, particularly when used topically .

The synthesis of Quinosol typically involves the reaction of o-nitrophenol with o-aminophenol in the presence of glycerine and sulfuric acid. The process includes heating the mixture at reflux temperatures (130°-140°C) for about 1.5 hours. Afterward, the product is isolated through water-steam distillation followed by alkalization with sodium hydroxide or sodium carbonate to achieve a strong alkaline reaction .

The resulting compound can be purified through recrystallization from ethanol or other suitable solvents .

Quinosol has a wide range of applications across different fields:

- Agriculture: Used as a fungicide to control diseases like grey mould in crops.

- Pharmaceuticals: Acts as an antiseptic and preservative in various formulations.

- Industrial: Employed as a complexing agent in metal ion extraction processes.

- Research: Utilized in studies related to its biological activity and chemical properties.

Its versatility makes it an important compound in both industrial and agricultural contexts .

Research on Quinosol's interactions primarily focuses on its biological effects and potential toxicological impacts. Studies have indicated that Quinosol can bind with metal ions, which may influence its efficacy as an antimicrobial agent. Furthermore, its interactions with biological systems have been explored concerning its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models .

In terms of human exposure, patch tests have shown that Quinosol can cause sensitization reactions in some individuals, indicating the need for caution during its application .

Quinosol shares structural similarities with other compounds derived from quinoline or hydroxyquinoline derivatives. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Oxyquinoline | Antiseptic properties; used in pharmaceuticals | |

| 8-Hydroxyquinoline | Similar structure; used primarily for metal chelation | |

| 8-Quinolinol | Exhibits antibacterial properties; less soluble than Quinosol | |

| 5-Hydroxyquinoline | Has different biological activity compared to Quinosol |

Quinosol stands out due to its sulfate form which enhances its solubility and efficacy as a fungicide compared to its counterparts that may not possess similar solubility characteristics or biological activity profiles .